Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires reflux conditions and the use of a suitable solvent such as methanol .
Chemical Reactions Analysis
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound is similar in structure but has an ethyl group instead of a methyl group at the 1-position.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylate: This compound has additional substituents, including a bromine atom and a phenylthiomethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-14-8(2)12(13(16)17-3)10-7-9(15)5-6-11(10)14/h5-7,15H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMTGFENRNLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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